molecular formula C12H18N2OS B5720080 (5E)-5-butan-2-ylidene-2-piperidin-1-yl-1,3-thiazol-4-one

(5E)-5-butan-2-ylidene-2-piperidin-1-yl-1,3-thiazol-4-one

Cat. No.: B5720080
M. Wt: 238.35 g/mol
InChI Key: WADQBGNRXUMAQJ-MDZDMXLPSA-N
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Description

(5E)-5-butan-2-ylidene-2-piperidin-1-yl-1,3-thiazol-4-one is an organic compound that belongs to the class of thiazolones Thiazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-butan-2-ylidene-2-piperidin-1-yl-1,3-thiazol-4-one typically involves the condensation of a piperidine derivative with a thiazolone precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-butan-2-ylidene-2-piperidin-1-yl-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolone derivatives.

    Substitution: Formation of substituted thiazolone derivatives with various functional groups.

Scientific Research Applications

(5E)-5-butan-2-ylidene-2-piperidin-1-yl-1,3-thiazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-butan-2-ylidene-2-piperidin-1-yl-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-Amino-5-(2-pyridinylmethylene)-1,3-thiazol-4-one
  • (5E)-5-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione

Uniqueness

(5E)-5-butan-2-ylidene-2-piperidin-1-yl-1,3-thiazol-4-one stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(5E)-5-butan-2-ylidene-2-piperidin-1-yl-1,3-thiazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-3-9(2)10-11(15)13-12(16-10)14-7-5-4-6-8-14/h3-8H2,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADQBGNRXUMAQJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1C(=O)N=C(S1)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/1\C(=O)N=C(S1)N2CCCCC2)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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